Tolylfluanid is a broad-spectrum, phenylsulfamide-based fungicide primarily utilized in industrial material protection applications such as wood preservatives and antifouling coatings. Structurally, it is the p-methyl analog of dichlofluanid, a distinction that drives significant differences in degradation pathways and environmental profiles. Its mechanism involves a multi-site inhibition of fungal enzymes, providing robust protection for treated materials. This guide focuses on the quantitative evidence supporting the procurement of Tolylfluanid over its close chemical relatives and other substitutes.
Direct substitution of Tolylfluanid with its close analog, Dichlofluanid, is inadvisable due to significant differences in their degradation profiles. While both parent compounds hydrolyze rapidly in aqueous environments, the resulting primary metabolites—DMST from Tolylfluanid and DMSA from Dichlofluanid—exhibit vastly different environmental persistence. The methyl group in Tolylfluanid's structure leads to a metabolite (DMST) that is biodegradable and degrades approximately 8.5 times faster under sunlight in natural waters than the non-biodegradable metabolite of Dichlofluanid (DMSA). This divergence in environmental fate is a critical differentiator for regulatory compliance and product life-cycle assessments. Furthermore, both compounds exhibit sensitivity during certain analytical sample preparation steps, indicating that their handling and formulation requirements are not directly interchangeable.
While both Tolylfluanid and its analog Dichlofluanid hydrolyze rapidly in natural waters, their primary metabolites show stark differences in persistence. The metabolite of Tolylfluanid, DMST, undergoes rapid photodegradation with a half-life of 2.7 days. In contrast, the metabolite of Dichlofluanid, DMSA, is significantly more persistent, with a photodegradation half-life of 23 days. Furthermore, studies in water/sediment systems demonstrated that DMST is biodegradable with a half-life of 5.78 days, whereas DMSA showed no biodegradation under the same conditions.
| Evidence Dimension | Primary Metabolite Half-Life in Natural Waters |
| Target Compound Data | DMST (from Tolylfluanid): 2.7 days (photodegradation); 5.78 days (biodegradation) |
| Comparator Or Baseline | DMSA (from Dichlofluanid): 23 days (photodegradation); no biodegradation observed |
| Quantified Difference | ~8.5x faster photodegradation; Biodegradable vs. Non-biodegradable |
| Conditions | Photodegradation in natural waters; Biodegradation in water/sediment systems. |
Selecting Tolylfluanid results in a primary degradant that is significantly less persistent in aquatic environments, a critical factor for regulatory compliance and formulation of environmentally conscious products.
In wood preservative applications, long-term efficacy is directly tied to the active ingredient's ability to remain fixed in the wood matrix. Technical datasheets for Tolylfluanid-based preservatives explicitly state the active ingredient is "practically unleachable, light-stable, heat-stable and non-volatile". This claim is substantiated by data showing that toxic values determined after artificial aging and leaching procedures (per EN 84 standard) are not substantially higher than those from unleached samples, confirming high fixation. This performance contrasts sharply with other preservative classes, such as borates, which are known to be highly water-soluble and readily leached from wood exposed to moisture.
| Evidence Dimension | Leaching Resistance / Fixation in Wood |
| Target Compound Data | Claimed "practically unleachable"; toxic values not substantially increased after EN 84 leaching test. |
| Comparator Or Baseline | Borate-based preservatives: Readily leached when exposed to water. |
| Quantified Difference | Qualitative but high-impact distinction: 'fixed' vs. 'readily leached'. |
| Conditions | Standardized wood preservative leaching tests (EN 84) and general performance in outdoor applications. |
Ensures the active ingredient remains in the treated material for reliable, long-term protection, maximizing the service life of wood products and minimizing environmental release.
Tolylfluanid exhibits well-characterized, pH-dependent hydrolytic stability, which is a critical parameter for process control and formulation. At 22°C, its degradation half-life (DT50) is 11.7 days in an acidic environment (pH 4), providing a robust window for storage and use in acidic formulations. However, stability decreases significantly under neutral and alkaline conditions, with the half-life dropping to 29.1 hours at pH 7 and to less than 10 minutes at pH 9. This predictable behavior allows for precise pH control in manufacturing and storage to ensure the active ingredient's integrity.
| Evidence Dimension | Hydrolytic Half-Life (DT50) at 22°C |
| Target Compound Data | 11.7 days (pH 4); 29.1 hours (pH 7); <10 minutes (pH 9) |
| Comparator Or Baseline | Establishes a baseline for formulation; not a direct comparison. |
| Quantified Difference | Over 200-fold decrease in stability from pH 4 to pH 7. |
| Conditions | Aqueous buffer solutions at 22°C. |
This well-characterized stability window allows formulators to precisely control product pH to maximize shelf-life and ensure the active ingredient's integrity prior to application.
Based on its demonstrated low leachability and high fixation in wood, Tolylfluanid is a preferred choice for solvent-based or aqueous wood preservatives intended for long-term protection against wood-rotting fungi, especially in applications exposed to weather and moisture.
The significantly faster degradation and established biodegradability of Tolylfluanid's primary metabolite (DMST) compared to that of Dichlofluanid makes it a more suitable active ingredient for antifouling paints where minimizing the persistence of chemical residues in the marine environment is a key performance and regulatory requirement.
For manufacturers of concentrated or ready-to-use fungicidal products, Tolylfluanid's well-defined pH stability profile allows for the development of formulations buffered in the acidic range (pH 4-5) to ensure optimal shelf-life and prevent premature degradation of the active ingredient during storage and transport.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard